molecular formula C22H18N4O2S B14942949 5-(2-nitrophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

5-(2-nitrophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B14942949
M. Wt: 402.5 g/mol
InChI Key: DJTZIAJMJBLZNZ-UHFFFAOYSA-N
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Description

5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitrophenyl group, a diphenyl group, and a carbothioamide group attached to a dihydropyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with acetophenone under acidic conditions to yield the dihydropyrazole ring. The final step involves the reaction of the dihydropyrazole with phenyl isothiocyanate to introduce the carbothioamide group .

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

    Cyclization: The dihydropyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s biological activity by interacting with enzymes and receptors. The dihydropyrazole ring and carbothioamide group may also contribute to the compound’s effects by stabilizing the molecule and enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar compounds to 5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE include other pyrazole derivatives with different substituents. For example:

    5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE: Contains a nitrophenyl group.

    5-(2-AMINOPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE: Contains an aminophenyl group instead of a nitrophenyl group.

    5-(2-METHOXYPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE: Contains a methoxyphenyl group instead of a nitrophenyl group.

The uniqueness of 5-(2-NITROPHENYL)-N~1~,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

3-(2-nitrophenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C22H18N4O2S/c27-26(28)20-14-8-7-13-18(20)21-15-19(16-9-3-1-4-10-16)24-25(21)22(29)23-17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,29)

InChI Key

DJTZIAJMJBLZNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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